Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors followed by functional group modifications . For instance, the synthesis may start with the preparation of a suitable quinoline intermediate, which is then subjected to fluorination and esterification reactions . Industrial production methods often involve optimized reaction conditions, such as the use of specific catalysts and solvents, to achieve high yields and purity .
Chemical Reactions Analysis
Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. The fluorine and hydroxyl groups play a crucial role in enhancing its binding affinity to enzymes and receptors . The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding . The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate: This compound has a similar structure but differs in the position of the fluorine and hydroxyl groups.
6-fluoro-4-hydroxy-2-quinolone: This compound shares the quinoline core but has different substituents, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H12FNO3 |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H12FNO3/c1-3-18-13(17)9-4-8-5-10(14)7(2)15-12(8)11(16)6-9/h4-6,16H,3H2,1-2H3 |
InChI Key |
WBSXOLUXZVENDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C(=N2)C)F)O |
Origin of Product |
United States |
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